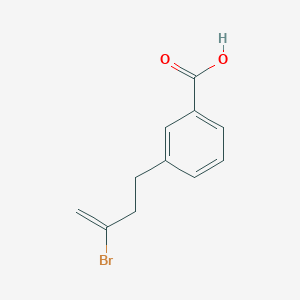

3-(3-Bromo-3-butenyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-bromobut-3-enyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-8(12)5-6-9-3-2-4-10(7-9)11(13)14/h2-4,7H,1,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOWKOSNUKJOPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC(=CC=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641264 | |

| Record name | 3-(3-Bromobut-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732249-31-9 | |

| Record name | 3-(3-Bromobut-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 3 Bromo 3 Butenyl Benzoic Acid

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis of 3-(3-bromo-3-butenyl)benzoic acid reveals several plausible disconnection points, leading to different synthetic strategies. The primary disconnections involve the carbon-carbon bond between the benzene (B151609) ring and the butenyl side chain, and the carbon-bromine bond on the butenyl moiety.

Disconnection 1: C(aryl)-C(alkenyl) Bond

This disconnection points towards a convergent synthesis, where a pre-functionalized aromatic ring and a butenyl fragment are coupled. This approach often utilizes transition-metal-catalyzed cross-coupling reactions. The key synthons for this strategy would be a 3-carboxy-phenyl derivative (e.g., a boronic acid or an organozinc reagent) and a suitably functionalized 4-carbon alkenyl partner.

Disconnection 2: C=C-Br Bond

This disconnection suggests a more linear or direct synthesis, where the vinyl bromide is formed on a pre-existing butenylbenzoic acid precursor. This typically involves the regioselective bromination of a terminal alkyne or a related unsaturated system.

Disconnection 3: C(aromatic)-COOH Bond

While less common, one could envision the introduction of the carboxylic acid group at a late stage of the synthesis onto a pre-formed 3-(3-bromo-3-butenyl)benzene intermediate. This could be achieved through methods like Grignard carboxylation or oxidation of a corresponding benzyl (B1604629) derivative.

Direct Synthesis Routes to this compound

Direct synthesis routes aim to construct the target molecule in a more linear fashion, often by modifying a precursor that already contains the core benzoic acid and butenyl framework.

Bromination Techniques Applied to Unsaturated Benzoic Acid Precursors

A key strategy in direct synthesis involves the selective bromination of an appropriate unsaturated benzoic acid. The precursor of choice would be 3-(3-buten-1-yl)benzoic acid or a derivative thereof.

Achieving the desired regioselectivity in the bromination of the butenyl side chain is critical. The target is a vinyl bromide, which requires specific reaction conditions to avoid addition across the double bond or substitution at other positions. The electrophilic addition of bromine (Br₂) to an alkene typically results in a vicinal dibromide. libretexts.orgmasterorganicchemistry.com Therefore, alternative methods are necessary to install a single bromine atom at the terminal position of the double bond.

One potential, though challenging, approach could involve the hydrobromination of a corresponding alkyne precursor, 3-(3-butyn-1-yl)benzoic acid. The regioselectivity of HBr addition to terminal alkynes can be controlled. While Markovnikov addition would place the bromine at the internal carbon, anti-Markovnikov addition, often achieved under radical conditions, could theoretically yield the desired terminal vinyl bromide.

Photochemical or radical-initiated bromination methods are well-established for allylic and benzylic positions. libretexts.orgmasterorganicchemistry.com For instance, N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light) is a common reagent for allylic bromination. libretexts.orgmasterorganicchemistry.comlibretexts.org This method selectively brominates the position adjacent to a double bond. However, for the synthesis of this compound, the target is a vinyl bromide, not an allylic bromide.

Direct radical bromination of a terminal alkene to form a vinyl bromide is not a standard transformation. Radical addition of HBr to an alkene in the presence of peroxides follows an anti-Markovnikov pathway, but this would lead to a primary alkyl bromide on a saturated chain, not a vinyl bromide. wvu.edu Therefore, these methods are less likely to be directly applicable for the final bromination step to form the target molecule from 3-(3-buten-1-yl)benzoic acid.

Carboxylic Acid Functionalization of Brominated Butenyl Systems

An alternative direct approach involves introducing the carboxylic acid functionality onto a pre-existing brominated butenyl benzene scaffold. This would start with a precursor like 1-bromo-3-(3-bromo-3-butenyl)benzene. The carboxylic acid group could then be installed via several methods:

Grignard Reaction: Formation of a Grignard reagent from the aryl bromide followed by reaction with carbon dioxide is a classic method for synthesizing benzoic acids. youtube.com However, the presence of the vinyl bromide in the starting material could interfere with the Grignard formation.

Lithiation and Carboxylation: Direct lithiation of the aromatic ring followed by quenching with carbon dioxide is another possibility.

Oxidation of a Precursor: If the starting material were 3-(3-bromo-3-butenyl)toluene, oxidation of the methyl group using reagents like potassium permanganate (B83412) or chromic acid could yield the desired benzoic acid. chemicalbook.comgoogle.com

Convergent Synthesis of this compound

Convergent syntheses offer advantages in terms of efficiency and the ability to introduce diversity late in the synthetic sequence. For this compound, this would typically involve the coupling of an aromatic component and an aliphatic component.

A highly plausible convergent strategy involves a palladium-catalyzed cross-coupling reaction. The two key fragments would be a derivative of 3-carboxybenzene and a 4-carbon unit containing the vinyl bromide.

Potential Cross-Coupling Strategies:

Suzuki Coupling: This would involve the reaction of 3-carboxyphenylboronic acid with a vinyl halide, such as 1,1-dibromo-1-butene, under palladium catalysis. The challenge here would be the selective coupling at one of the C-Br bonds. Alternatively, a pre-formed (3-bromo-3-butenyl)boronic acid ester could be coupled with a 3-halobenzoic acid derivative.

Stille Coupling: This reaction would couple an organostannane with an organic halide. wikipedia.orgwiley-vch.de For instance, 3-(tributylstannyl)benzoic acid could be reacted with a suitable brominated butene derivative. harvard.edu The toxicity of organotin compounds is a significant drawback of this method. wikipedia.org

Negishi Coupling: This involves the reaction of an organozinc reagent with an organic halide. nih.govbeilstein-journals.orgresearchgate.net One could envision the coupling of a 3-(halozinc)benzoic acid derivative with a brominated butene.

Sonogashira Coupling: This method couples a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgmdpi.com A possible route would be the Sonogashira coupling of 3-iodobenzoic acid with 3-bromo-3-buten-1-yne, if the latter were available. A subsequent selective reduction of the alkyne would be required.

Heck Coupling: This reaction couples an unsaturated halide with an alkene. researchgate.netlibretexts.org It might be possible to couple 3-bromobenzoic acid with a suitable butene derivative, though achieving the desired structure directly could be challenging.

A likely and efficient convergent route would be the coupling of 3-boronobenzoic acid with 1,1-dibromo-1-butene . By carefully controlling the reaction conditions, a mono-coupling could be achieved to furnish the desired product.

Below is a table summarizing potential reaction conditions for a Suzuki-type convergent synthesis.

| Parameter | Condition |

| Aryl Component | 3-Boronobenzoic acid |

| Alkenyl Component | 1,1-Dibromo-1-butene |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene/Water, Dioxane/Water, DMF |

| Temperature | 80-110 °C |

Construction of the Benzoic Acid Core with Pre-functionalized Side Chains

One synthetic approach involves the initial construction of a benzoic acid derivative that already possesses a functionalized side chain, which is later converted to the desired 3-bromo-3-butenyl group. This strategy often begins with a commercially available or readily synthesized benzoic acid precursor. For instance, a key intermediate could be a benzoic acid with a four-carbon side chain containing a handle for subsequent chemical manipulation, such as a hydroxyl group or a double bond in a different position.

The biosynthesis of benzoic acid itself in plants offers a conceptual parallel, where cinnamic acid undergoes a β-oxidative pathway to shorten the side chain and form benzoyl-CoA, a direct precursor to benzoic acid. nih.govresearchgate.netnih.gov This natural process highlights the principle of modifying a pre-existing side chain on an aromatic ring. In a laboratory setting, a synthetic chemist might employ reactions like the oxidation of a suitable alkylbenzoic acid to introduce the carboxylic acid functionality or start with a pre-made benzoic acid derivative.

Cross-Coupling Reactions for Butenyl Chain Attachment (e.g., Palladium-catalyzed methods)

A powerful and widely used method for attaching the butenyl side chain to the benzoic acid core is through palladium-catalyzed cross-coupling reactions. nih.govyoutube.combeilstein-journals.orgnih.gov These reactions are renowned for their efficiency in forming carbon-carbon bonds. nih.gov

A typical strategy would involve the coupling of a protected 3-bromobenzoic acid derivative with a suitable organometallic reagent containing the butenyl group. For example, a Suzuki coupling could be employed, where an organoboron compound like a butenylboronic acid or ester is reacted with the bromo- or iodo-substituted benzoic acid derivative in the presence of a palladium catalyst and a base. youtube.com Similarly, other cross-coupling reactions such as Stille (using organotin reagents), Negishi (using organozinc reagents), or Heck coupling could be adapted for this transformation.

The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organometallic reagent, and reductive elimination to form the desired product and regenerate the palladium(0) catalyst. youtube.com

| Reaction | Organometallic Reagent | Aryl Halide | Catalyst System |

| Suzuki | Butenylboronic acid/ester | 3-Halobenzoic acid derivative | Pd(0) catalyst, Base |

| Stille | Butenylstannane | 3-Halobenzoic acid derivative | Pd(0) catalyst |

| Negishi | Butenylzinc halide | 3-Halobenzoic acid derivative | Pd(0) catalyst |

| Heck | But-3-en-1-ol or derivative | 3-Halobenzoic acid derivative | Pd catalyst, Base |

This table provides a conceptual overview of potential palladium-catalyzed cross-coupling reactions for the synthesis of the butenylbenzoic acid scaffold.

Electrophilic and Nucleophilic Substitution Strategies for Incorporating Bromine

The introduction of the bromine atom at the specific position on the butenyl side chain can be achieved through either electrophilic or nucleophilic substitution strategies.

Electrophilic Bromination: If the butenyl side chain is introduced with a double bond at the terminal position (a 3-butenyl group), electrophilic addition of bromine (Br₂) could be a potential route. However, this would typically result in a dibromide. A more controlled approach would be necessary, possibly involving the use of a brominating agent like N-bromosuccinimide (NBS) under specific conditions to achieve the desired monobromination. The reaction of benzoic acid with bromine is an example of an electrophilic substitution on the aromatic ring, not the side chain. ijisrt.comlibretexts.orglibretexts.orgcsbsju.edu

Nucleophilic Substitution: A more common and often more controlled method involves nucleophilic substitution. pressbooks.pub This would typically start with a precursor molecule where a leaving group, such as a hydroxyl group, is present on the butenyl side chain. This hydroxyl group can be converted into a better leaving group (e.g., a tosylate or mesylate) and then displaced by a bromide nucleophile (e.g., from sodium bromide or lithium bromide). Alternatively, a direct conversion of an alcohol to a bromide can be achieved using reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

Scalable Synthesis and Process Intensification

Moving from laboratory-scale synthesis to larger-scale production of this compound necessitates considerations of efficiency, safety, and environmental impact. Process intensification techniques, such as the application of green chemistry principles and flow chemistry, are crucial in this regard.

Green Chemistry Principles in the Synthesis of Bromoalkene Carboxylic Acids

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net For the synthesis of bromoalkene carboxylic acids, several green chemistry principles can be applied:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions, for example, can have high atom economy.

Use of Safer Solvents and Auxiliaries: Minimizing or replacing hazardous organic solvents with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions. ijisrt.comnih.gov

Catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents is a cornerstone of green chemistry. researchgate.net Palladium-catalyzed cross-coupling reactions are a prime example.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Renewable Feedstocks: While not always directly applicable to this specific molecule, the principle encourages the use of starting materials derived from renewable resources.

A study on the synthesis of 3-bromo benzoic acid explored a solvent and catalyst-free reaction using sonication, highlighting an innovative approach towards greener synthesis. ijisrt.com

Application of Flow Chemistry for Enhanced Production

Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers significant advantages for scalable synthesis. durham.ac.ukrsc.orgnih.govresearchgate.netmdpi.com

Key benefits of flow chemistry for the production of compounds like this compound include:

Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with highly reactive or hazardous intermediates and exothermic reactions.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, often leading to higher yields and purities.

Scalability: Scaling up a reaction in a flow system is often a matter of running the reactor for a longer period or using parallel reactor lines, which is generally more straightforward than scaling up batch reactors.

Automation and Integration: Flow systems can be easily automated and integrated into multi-step synthesis sequences, reducing manual handling and improving process control.

For instance, the synthesis of carboxylic acids using CO₂ in a tube-in-tube gas permeable membrane reactor demonstrates the potential of flow chemistry for key transformations. durham.ac.uk Similarly, continuous-flow methods have been developed for the oxidation of alcohols to carboxylic acids using a platinum catalyst and hydrogen peroxide. rsc.org These examples showcase the adaptability of flow chemistry to various reaction types that could be relevant to the synthesis of the target molecule.

| Parameter | Batch Chemistry | Flow Chemistry |

| Reaction Volume | Large, all at once | Small, continuous |

| Heat Transfer | Often inefficient, can lead to hotspots | Highly efficient, precise temperature control |

| Mass Transfer | Can be limited by stirring efficiency | Generally very efficient |

| Safety | Higher risk with hazardous reagents/exotherms | Inherently safer due to small volumes |

| Scalability | Can be complex, may require re-optimization | Often more straightforward (time or parallelization) |

This table compares key features of batch versus flow chemistry in the context of chemical synthesis.

Reaction Mechanisms and Chemical Transformations of 3 3 Bromo 3 Butenyl Benzoic Acid

Reactivity of the Carbon-Bromine Bond

The carbon-bromine bond in 3-(3-bromo-3-butenyl)benzoic acid is a key site for chemical transformations. As a vinylic halide, its reactivity is distinct from that of alkyl halides.

Nucleophilic Substitution Pathways at the Bromine-Bearing Carbon

Vinylic halides are generally resistant to classical nucleophilic substitution reactions. doubtnut.comglasp.co This inertness is attributed to several factors, including the increased strength of the sp² C-Br bond compared to an sp³ C-Br bond and the high energy of the intermediates. ekb.eg

Investigations into the reactivity of vinylic halides have shown that they are poor substrates for both SN1 and SN2 reactions. doubtnut.comglasp.co

SN1 Mechanism: The SN1 pathway requires the formation of a carbocation intermediate. A vinylic carbocation, where the positive charge resides on a double-bonded carbon, is highly unstable and energetically unfavorable to form. quora.comyoutube.comyoutube.com Therefore, this compound is not expected to undergo substitution via an SN1 mechanism under standard conditions.

SN2 Mechanism: The SN2 mechanism involves a backside attack by a nucleophile. In the case of a vinylic halide, this approach is sterically hindered by the molecule's geometry. quora.comlibretexts.org Furthermore, the electron-rich π-system of the double bond repels the incoming nucleophile. glasp.coyoutube.com Consequently, a direct SN2 reaction at the bromine-bearing carbon is highly unlikely.

While direct SN1 and SN2 reactions are disfavored, nucleophilic substitution on vinylic systems can sometimes be achieved under more forcing conditions or through alternative pathways like the SRN1 (nucleophilic substitution, radical, unimolecular) mechanism, though this is less common. acs.org Intramolecular nucleophilic substitutions on vinylic halides are also known to occur, leading to cyclic products. researchgate.netresearchgate.net

In the rare instances where nucleophilic substitution on a vinylic halide does occur, the stereochemical outcome is often retention of configuration, particularly in metal-catalyzed reactions. acs.orgacs.org This contrasts with the inversion of stereochemistry typically observed in SN2 reactions of alkyl halides. wikipedia.org The exact stereochemical outcome would depend on the specific reaction mechanism at play.

Organometallic Reactions Involving the Bromine (e.g., Grignard, Suzuki, Stille)

The vinylic bromide functionality in this compound makes it an excellent candidate for various organometallic cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

Grignard Reaction: Vinylic bromides can form Grignard reagents (R-MgBr) by reacting with magnesium metal. alfredstate.edugoogle.comwikipedia.org The resulting vinylmagnesium bromide is a potent nucleophile and can react with a wide range of electrophiles. However, the presence of the acidic proton on the carboxylic acid group would be incompatible with the formation of a Grignard reagent, as the Grignard reagent would be immediately quenched by an acid-base reaction. Therefore, the carboxylic acid would need to be protected (e.g., as an ester) before attempting to form the Grignard reagent.

Suzuki Coupling: The Suzuki reaction is a palladium-catalyzed cross-coupling of an organoboron compound with a halide. libretexts.orgorganic-chemistry.org Vinylic bromides are common coupling partners in Suzuki reactions. youtube.comnih.gov this compound could be coupled with a variety of boronic acids or their esters to introduce new aryl, vinyl, or alkyl groups at the position of the bromine atom. The reaction typically proceeds with retention of the double bond geometry.

Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide. libretexts.orgwikipedia.org Vinylic halides are effective substrates for this reaction. acs.orgharvard.eduresearchgate.net Similar to the Suzuki coupling, this would allow for the formation of a new C-C bond at the site of the bromine, and the carboxylic acid group would likely be tolerated under many Stille conditions, or could be used in its ester form.

| Reaction | Typical Catalyst | Coupling Partner | General Product |

| Suzuki Coupling | Pd(PPh₃)₄, Pd(OAc)₂ | R-B(OH)₂ | 3-(3-R-3-butenyl)benzoic acid |

| Stille Coupling | Pd(PPh₃)₄ | R-Sn(Bu)₃ | 3-(3-R-3-butenyl)benzoic acid |

| Grignard Formation | Mg | (requires protection of COOH) | 3-(3-(MgBr)-3-butenyl)benzoic acid ester |

Table 1: Potential Organometallic Reactions of this compound

Elimination Reactions (e.g., Dehydrobromination)

Dehydrobromination is an elimination reaction that removes a hydrogen and a halogen atom to form an alkyne or a diene. fiveable.me The dehydrobromination of vinylic halides can be more challenging than that of alkyl halides due to the increased strength of the C-Br bond. ekb.eg Treatment of this compound with a strong base could potentially lead to the formation of a butenyne derivative. The regioselectivity of this elimination would depend on the accessibility of adjacent protons and the reaction conditions. acs.org

Reactivity of the Alkene Moiety

The terminal double bond in the 3-butenyl side chain is also a site of reactivity, primarily undergoing electrophilic addition reactions. libretexts.org

Common electrophilic additions to alkenes include hydrogenation, halogenation, hydrohalogenation, and hydration.

Hydrohalogenation: The addition of HBr to the alkene would be expected to follow Markovnikov's rule under standard conditions, with the hydrogen adding to the carbon that already has more hydrogen atoms. However, in the presence of peroxides (ROOR), the addition of HBr proceeds via a radical mechanism, leading to the anti-Markovnikov product. masterorganicchemistry.com

Halogenation: The addition of halogens like Br₂ would result in the formation of a vicinal dihalide. msu.edu

Oxidation: The alkene can be oxidized under various conditions. For instance, treatment with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) would cleave the double bond, leading to the formation of a carboxylic acid and formaldehyde (B43269) (which would be further oxidized). ncert.nic.inlibretexts.org

The reactivity of the alkene could be influenced by the electronic effects of the substituted benzene (B151609) ring and the vinylic bromide. msu.edunumberanalytics.com The electron-withdrawing nature of the benzoic acid group might slightly decrease the nucleophilicity of the double bond. numberanalytics.comlibretexts.org

| Reaction | Reagent | Expected Product |

| Radical Hydrobromination | HBr, ROOR | 3-(3,4-Dibromobutan-1-yl)benzoic acid |

| Halogenation | Br₂ | 3-(3-Bromo-3,4-dibromobutan-1-yl)benzoic acid |

| Oxidative Cleavage | 1. O₃, 2. Zn/H₂O | 3-(2-Oxoethyl)benzoic acid |

Table 2: Potential Reactions of the Alkene Moiety in this compound

Electrophilic Addition Reactions to the Double Bond

The carbon-carbon double bond in this compound is susceptible to electrophilic attack.

Halogenation: The addition of halogens such as chlorine (Cl₂) or bromine (Br₂) to the double bond of this compound proceeds through a mechanism involving a cyclic halonium ion intermediate. masterorganicchemistry.com This intermediate is then attacked by a halide ion in a backside fashion, leading to an anti-addition product where the two halogen atoms are on opposite faces of the original double bond. masterorganicchemistry.com For instance, the reaction with Br₂ would yield a vicinal dibromide. masterorganicchemistry.com The reaction is initiated by the polarization of the Br-Br bond as it approaches the electron-rich alkene.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the double bond follows Markovnikov's rule. masterorganicchemistry.com The initial step involves the protonation of the alkene's π bond to form a carbocation intermediate. pressbooks.pubyoutube.com The stability of the resulting carbocation dictates the regioselectivity of the reaction. In the case of this compound, the proton will add to the carbon with more hydrogen atoms, leading to the formation of a more substituted and thus more stable carbocation. The halide ion then acts as a nucleophile, attacking the carbocation to form the final product. youtube.com The reaction proceeds through a two-step mechanism, and the first step, the formation of the carbocation, is the rate-determining step. masterorganicchemistry.compressbooks.pub

| Reaction | Reagent(s) | Key Intermediate | Product Type | Stereochemistry/Regioselectivity |

| Halogenation | Br₂, CCl₄ | Cyclic bromonium ion | Vicinal dibromide | Anti-addition |

| Hydrohalogenation | HBr | Carbocation | Alkyl halide | Markovnikov addition |

The stereochemical outcome of electrophilic additions to the double bond is highly dependent on the reaction mechanism.

For halogenation, the formation of the bridged halonium ion results in a high degree of stereoselectivity, leading to the anti-addition product. masterorganicchemistry.commasterorganicchemistry.com The nucleophilic attack of the halide ion occurs from the side opposite to the halonium bridge, dictating the stereochemistry. masterorganicchemistry.com

In contrast, hydrohalogenation is generally not stereoselective. libretexts.org The carbocation intermediate is planar, and the nucleophilic halide can attack from either face with equal probability, leading to a racemic mixture if a new stereocenter is formed. libretexts.orgyoutube.com However, the regioselectivity is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon with the greater number of hydrogen atoms, and the halogen adds to the more substituted carbon. masterorganicchemistry.comlibretexts.org

Radical Addition and Cyclization Pathways

Radical Addition: In the presence of radical initiators like peroxides, the addition of HBr to the double bond can proceed via a radical mechanism, leading to an anti-Markovnikov product. libretexts.org The reaction is initiated by the homolytic cleavage of the peroxide to form alkoxy radicals, which then abstract a hydrogen atom from HBr to generate a bromine radical. libretexts.org This bromine radical adds to the less substituted carbon of the alkene, forming a more stable secondary carbon radical. This radical then abstracts a hydrogen atom from another molecule of HBr to give the final product and propagate the chain reaction. libretexts.org

Radical Cyclization: The presence of both a radical-accepting double bond and a carbon-bromine bond allows for intramolecular radical cyclization reactions. These reactions can be initiated by various radical initiators. For instance, treatment with a radical initiator could lead to the formation of a carbon-centered radical which can then attack the double bond in an exo or endo fashion to form cyclic products. Such cyclizations are powerful methods for constructing ring systems. nih.gov

Olefin Metathesis and Ring-Closing Metathesis

Olefin metathesis is a powerful carbon-carbon bond-forming reaction catalyzed by metal alkylidene complexes, such as those based on ruthenium or molybdenum. libretexts.org

Ring-Closing Metathesis (RCM): Given the structure of this compound, if it were part of a larger molecule containing another double bond, it could potentially undergo ring-closing metathesis (RCM). wikipedia.orgorganic-chemistry.org RCM is a variation of olefin metathesis that is widely used to synthesize unsaturated rings. wikipedia.org The reaction proceeds through a metallacyclobutane intermediate. organic-chemistry.org The driving force for RCM is often the formation of a volatile small molecule byproduct, such as ethylene. organic-chemistry.org The synthesis of various ring sizes, from 5 to over 30 atoms, has been achieved through RCM. wikipedia.orgorganic-chemistry.org

Alkene Carbofunctionalization Strategies

Alkene carbofunctionalization is a process that installs both a carbon-based group and a functional group across a double bond in a single step. nih.gov Recent advancements have led to the development of copper-catalyzed three-component carbofunctionalization reactions that can be applied to a variety of alkenes. nih.govresearchgate.net These reactions often involve an alkene, an electrophile (like an α-bromo carbonyl compound), and a nucleophile (such as an amine, alcohol, or even a carboxylate). nih.govchemrxiv.org The proposed mechanism for some of these reactions involves the formation of a cyclic oxocarbenium ion intermediate which is then intercepted by the nucleophile. nih.govchemrxiv.org This strategy allows for the rapid construction of complex molecules from simple starting materials. chemrxiv.org

| Reaction Type | Catalyst/Initiator | Key Feature | Potential Product |

| Radical Addition (HBr) | Peroxides | Anti-Markovnikov regioselectivity | 1-bromo-3-(4-bromobutyl)benzoic acid |

| Radical Cyclization | Radical Initiator | Formation of cyclic structures | Indene or other cyclic derivatives |

| Ring-Closing Metathesis | Grubbs' or Schrock's catalyst | Intramolecular ring formation | Macrocyclic or other ring structures |

| Carbofunctionalization | Copper catalyst | Three-component coupling | Densely functionalized products |

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) on the benzoic acid ring exhibits its own characteristic reactivity.

It can undergo standard transformations of carboxylic acids, including:

Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) to form an ester. The mechanism involves protonation of the carbonyl oxygen to increase its electrophilicity, followed by nucleophilic attack by the alcohol. libretexts.org

Amide Formation: Conversion to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine to form an amide. libretexts.org The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can also facilitate direct amide formation. libretexts.org

Reduction: Reduction to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or, more selectively, borane (B79455) (BH₃) in tetrahydrofuran (B95107) (THF). libretexts.org Borane is often preferred for its milder reaction conditions and selectivity for carboxylic acids over other functional groups.

Condensation Reactions (Esterification, Amidation)

The carboxylic acid group is the primary site for condensation reactions, most notably esterification and amidation. These reactions are fundamental in organic synthesis for creating ester and amide derivatives, respectively.

Esterification: In the presence of an alcohol and an acid catalyst, this compound can be converted into its corresponding ester. This reaction, a classic Fischer esterification, is typically performed under reflux conditions. Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can be activated first, for example, by converting it into an acyl chloride, which then reacts readily with an alcohol. N-bromosuccinimide (NBS) has also been shown to be an effective catalyst for the direct esterification of various aryl and alkyl carboxylic acids under mild, metal-free conditions. nih.gov

Amidation: Similar to esterification, amidation involves the reaction of the carboxylic acid with an amine. This transformation generally requires higher temperatures or the use of coupling agents to form the amide bond. The direct reaction of a carboxylic acid and an amine is often slow and requires heat to drive off the water formed. More efficient methods involve the use of activating agents like dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI), which convert the carboxylic acid into a more reactive intermediate that is readily attacked by the amine.

Below is a table illustrating typical condensation reactions for this compound.

| Reaction Type | Reactant | Reagent(s) | Product |

| Esterification | This compound | Methanol (B129727) (CH₃OH), H₂SO₄ (cat.) | Methyl 3-(3-bromo-3-butenyl)benzoate |

| Amidation | This compound | Ethylamine (CH₃CH₂NH₂), DCC | N-Ethyl-3-(3-bromo-3-butenyl)benzamide |

Decarboxylation Reactions (e.g., Hunsdiecker reaction variants)

Decarboxylation involves the removal of the carboxyl group, typically with the loss of carbon dioxide. For aromatic carboxylic acids, this transformation can be challenging.

Hunsdiecker Reaction: The classic Hunsdiecker reaction involves the reaction of a silver salt of a carboxylic acid with a halogen, such as bromine, to produce an organic halide with one less carbon atom. wikipedia.orgvaia.com The reaction proceeds through a radical chain mechanism. byjus.comorganic-chemistry.org For this compound, this would involve converting the acid to its silver salt (silver 3-(3-bromo-3-butenyl)benzoate) and then treating it with bromine. The expected product would be 1-bromo-3-(3-bromo-3-butenyl)benzene.

However, the application of the Hunsdiecker reaction to aromatic carboxylic acids can be inefficient, particularly for those that are not electron-rich. nih.gov Modern variants have been developed to address these limitations.

Hunsdiecker Reaction Variants:

Kochi Reaction: This variant uses lead(IV) acetate (B1210297) and a lithium halide (e.g., LiCl or LiBr) for the decarboxylative halogenation. wikipedia.org

Barton Modification: This method involves the formation of a thiohydroxamate ester (Barton ester) from the carboxylic acid, which then undergoes radical decarboxylation upon treatment with a halogen source. alfa-chemistry.com

Transition-Metal-Free Decarboxylative Bromination: Recent methods have emerged for the decarboxylative bromination of electron-rich aromatic acids without the need for transition metals, though these conditions may not be suitable for less activated substrates. nih.gov

The table below outlines the theoretical application of the Hunsdiecker reaction to this compound.

| Reaction Name | Substrate | Reagents | Potential Product |

| Hunsdiecker Reaction | Silver 3-(3-bromo-3-butenyl)benzoate | Br₂, CCl₄ | 1-Bromo-3-(3-bromo-3-butenyl)benzene |

Intramolecular Cyclization Reactions Involving the Carboxyl Group

The structure of this compound presents possibilities for intramolecular cyclization, where the carboxylic acid group (or a derivative) acts as an electrophile to attack another part of the molecule.

One plausible, albeit challenging, transformation is an intramolecular Friedel-Crafts acylation. In this scenario, the carboxylic acid would first need to be converted to a more reactive acyl chloride or activated by a strong acid like polyphosphoric acid (PPA). The electrophilic acylium ion could then attack the aromatic ring. However, for this compound, this would involve acylation onto the same ring, which is generally unfavorable due to ring strain in the product.

A more feasible cyclization could occur if the butenyl chain were modified. For instance, if the vinyl bromide were converted to a hydroxyl group, an intramolecular esterification (lactonization) could occur, leading to the formation of a lactone ring. Direct cyclization involving the existing vinyl bromide and the carboxyl group under typical conditions is not a commonly reported pathway. Base-promoted intermolecular cascade cyclizations have been observed in related systems containing chloroacrylaldehydes, but these proceed via different mechanisms. researchgate.net

The table below illustrates a hypothetical intramolecular cyclization.

| Reaction Type | Substrate Precursor | Reagent(s) | Hypothetical Product |

| Intramolecular Friedel-Crafts Acylation | 3-(3-Bromo-3-butenyl)benzoyl chloride | AlCl₃ | A strained bicyclic ketone (energetically unfavorable) |

Derivatization and Analog Synthesis of 3 3 Bromo 3 Butenyl Benzoic Acid

Structural Modifications of the Butenyl Side Chain

The butenyl side chain of 3-(3-Bromo-3-butenyl)benzoic acid is a prime target for structural modifications to explore structure-activity relationships in medicinal chemistry or to develop new materials. These modifications can range from altering the geometry and substitution of the double bond to introducing new atoms and extending or branching the carbon skeleton.

Alteration of Alkene Substitution Patterns

The vinyl bromide moiety presents opportunities for cross-coupling reactions, which can alter the substitution pattern of the alkene. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are powerful tools for this purpose. For instance, a Suzuki coupling with an appropriate boronic acid could introduce a variety of alkyl, aryl, or heteroaryl substituents at the 3-position of the butenyl chain.

Table 1: Potential Alkene Substitution Reactions

| Reaction | Reagents | Potential Product |

|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 3-(3-Aryl-3-butenyl)benzoic acid |

| Stille Coupling | Organostannane, Pd catalyst | 3-(3-Alkyl/Aryl-3-butenyl)benzoic acid |

Introduction of Diverse Heteroatoms

The introduction of heteroatoms such as oxygen, nitrogen, or sulfur into the butenyl side chain can significantly impact the polarity, hydrogen bonding capacity, and biological activity of the resulting analogs. One potential strategy involves the epoxidation of the double bond, followed by nucleophilic ring-opening. This would yield a variety of amino alcohols, diols, or thioalcohols, depending on the nucleophile used.

Another approach could involve the ozonolysis of the double bond, followed by reductive amination or other functional group transformations of the resulting carbonyl compounds.

Table 2: Potential Heteroatom Introduction Strategies

| Reaction | Reagents | Intermediate/Product |

|---|---|---|

| Epoxidation | m-CPBA | 3-(3-Bromo-3,4-epoxybutyl)benzoic acid |

| Ring-opening of epoxide | Amine (e.g., R₂NH) | 3-(4-Amino-3-bromo-3-hydroxybutyl)benzoic acid |

| Ozonolysis | 1. O₃, 2. DMS | 3-(2-Bromo-2-oxoethyl)benzoic acid |

Chain Elongation and Branching Strategies

Modifying the length and branching of the butenyl side chain can be achieved through various synthetic methodologies. For instance, the terminal alkene could potentially undergo a metathesis reaction with another olefin to elongate the chain. Alternatively, functionalization of the bromine, as will be discussed later, could provide a handle for carbon-carbon bond formation.

Furthermore, the benzoic acid moiety can be used as a synthetic handle. Conversion to an acid chloride followed by reaction with a Gilman reagent (lithium dialkylcuprate) could introduce a branched alkyl group at the expense of the carboxylic acid, which could then be regenerated if necessary.

Chemical Transformations of the Bromine Substituent

The bromine atom on the butenyl side chain is a versatile functional group that can be replaced or removed to generate a wide array of analogs.

Replacement with Other Halogens or Pseudohalogens

The vinyl bromide can potentially be converted to other vinyl halides or pseudohalides. For example, a Finkelstein-type reaction, although more common for alkyl halides, might be adaptable for the introduction of iodine. The synthesis of the corresponding vinyl fluoride (B91410) could be more challenging but might be achievable using specialized fluorinating agents.

The introduction of pseudohalogens like cyanide (CN), azide (B81097) (N₃), or thiocyanate (B1210189) (SCN) can be accomplished through nucleophilic substitution reactions, often catalyzed by a transition metal. These groups can then serve as precursors for other functionalities, such as amines, carboxylic acids, or sulfur-containing heterocycles.

Table 3: Potential Bromine Replacement Reactions

| Reagent | Potential Product |

|---|---|

| NaI | 3-(3-Iodo-3-butenyl)benzoic acid |

| AgF | 3-(3-Fluoro-3-butenyl)benzoic acid |

| KCN, Pd catalyst | 3-(3-Cyano-3-butenyl)benzoic acid |

A patent describes a general process for replacing nuclear bromine with chlorine in aromatic compounds using cuprous chloride in the presence of a nitrogen-containing complexing agent. google.com While this applies to aromatic systems, analogous copper-catalyzed halogen exchange reactions on vinyl halides are also known in organic synthesis.

Reductive Debromination Approaches

The removal of the bromine atom to yield 3-(3-butenyl)benzoic acid can be accomplished through various reductive debromination methods. A common method involves the use of a reducing agent such as tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Alternative, milder methods could include catalytic hydrogenation using a palladium catalyst or the use of zinc dust in a protic solvent. The choice of method would depend on the compatibility with other functional groups in the molecule.

Table 4: Potential Reductive Debromination Methods

| Reagent | Condition | Product |

|---|---|---|

| Bu₃SnH, AIBN | Radical reaction | 3-(3-Butenyl)benzoic acid |

| H₂, Pd/C | Catalytic hydrogenation | 3-Butylbenzoic acid (alkene also reduced) |

Derivatization of the Benzoic Acid Moiety

The benzoic acid functional group in this compound offers a versatile handle for chemical modification, allowing for the synthesis of a wide array of derivatives. The primary routes for this derivatization involve reactions at the carboxylic acid and functionalization of the aromatic ring.

Formation of Ester and Amide Derivatives

The synthesis of ester and amide derivatives from carboxylic acids is a fundamental transformation in organic chemistry, often employed to modulate the physicochemical properties of a parent compound, such as solubility, lipophilicity, and metabolic stability.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several standard methods. Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. Alternatively, milder conditions can be employed, such as the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). rasayanjournal.co.in These methods allow for the introduction of a wide variety of alkyl and aryl groups. For instance, reaction with methanol (B129727) would yield methyl 3-(3-bromo-3-butenyl)benzoate, while reaction with isopropanol (B130326) would afford isopropyl 3-(3-bromo-3-butenyl)benzoate.

Amidation: The synthesis of amides from this compound can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride can then be treated with a primary or secondary amine to form the desired amide. Another common method involves the use of peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole), which facilitate the direct reaction between the carboxylic acid and an amine. This approach is particularly useful for the synthesis of a diverse library of amides with various amine building blocks. Palladium-catalyzed carbonylation reactions have also been reported for the synthesis of α-CF3 amides from related bromo-olefins, suggesting a potential alternative route for amide formation. nih.gov

Table 1: Representative Ester and Amide Derivatives of this compound This table presents hypothetical derivatives for illustrative purposes.

| Derivative Name | Functional Group | Reagents |

|---|---|---|

| Methyl 3-(3-bromo-3-butenyl)benzoate | Ester | Methanol, H₂SO₄ |

| Ethyl 3-(3-bromo-3-butenyl)benzoate | Ester | Ethanol, DCC, DMAP |

| N-propyl 3-(3-bromo-3-butenyl)benzamide | Amide | 1. SOCl₂, 2. Propan-1-amine |

| N,N-diethyl 3-(3-bromo-3-butenyl)benzamide | Amide | HATU, Diethylamine, DIPEA |

Functionalization of the Aromatic Ring (e.g., C-H activation strategies)

Beyond derivatization of the carboxylic acid, the aromatic ring of this compound presents opportunities for further functionalization. While the existing substituents will direct incoming electrophiles, modern synthetic methods, particularly C-H activation, offer powerful tools for the regioselective introduction of new functional groups.

C-H activation strategies involve the direct transformation of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, often catalyzed by transition metals like palladium, rhodium, or ruthenium. For the aromatic ring of this compound, the carboxylic acid group can act as a directing group, facilitating ortho-C-H activation. This allows for the selective introduction of substituents at the positions adjacent to the carboxylic acid.

Potential C-H activation reactions could include:

Ortho-alkylation or arylation: Using organometallic reagents in the presence of a suitable catalyst.

Ortho-halogenation: Introducing other halogens like chlorine or iodine.

Ortho-amination or amidation: Forming new C-N bonds.

These strategies would lead to a diverse set of analogs with substitution patterns that are not easily accessible through classical electrophilic aromatic substitution reactions.

Table 2: Potential Products from C-H Activation of this compound This table presents hypothetical products for illustrative purposes.

| Product Name | C-H Functionalization Type | Potential Reagents |

|---|---|---|

| 2-Methyl-3-(3-bromo-3-butenyl)benzoic acid | Ortho-methylation | Pd(OAc)₂, Me-B(OH)₂ |

| 2-Chloro-3-(3-bromo-3-butenyl)benzoic acid | Ortho-chlorination | Pd(OAc)₂, N-Chlorosuccinimide |

| 2-Amino-3-(3-bromo-3-butenyl)benzoic acid | Ortho-amination | Rh₂(OAc)₄, Aminating agent |

Design Principles for Analog Libraries with Diverse Chemical Properties

The creation of an analog library based on the this compound scaffold requires a systematic approach to maximize chemical diversity and explore the structure-activity relationship (SAR) for potential biological applications. Key design principles include:

Scaffold Hopping and Core Modification: While the this compound core is the starting point, analogs could be designed by replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) to explore different spatial arrangements and electronic properties.

"Vector-Oriented" Substituent Variation: Analog design should systematically explore substitutions at different vectors of the molecule.

Benzoic Acid Moiety: As detailed in section 4.3.1, a wide range of esters and amides can be synthesized to probe interactions at this position and modulate properties like solubility and cell permeability.

Aromatic Ring: Beyond C-H activation, classical electrophilic substitution reactions (e.g., nitration, halogenation) can introduce substituents at the meta and para positions relative to the existing groups, further diversifying the electronic landscape of the aromatic ring.

Bromo-butenyl Side Chain: The vinyl bromide offers a reactive handle for cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This would allow for the introduction of a vast array of alkyl, aryl, and alkynyl groups at this position, significantly altering the steric and electronic profile of the side chain. The double bond itself could also be a site for further reactions like epoxidation or dihydroxylation.

Property-Based Design: The selection of building blocks for derivatization should be guided by the desired physicochemical properties of the final analogs. For example, to increase aqueous solubility, polar groups like hydroxyls, amines, or short polyethylene (B3416737) glycol (PEG) chains could be incorporated into the ester, amide, or side-chain substituents. Conversely, to enhance lipophilicity for better membrane permeability, larger alkyl or aromatic groups could be introduced.

By combining these design principles, a comprehensive analog library of this compound can be constructed, enabling a thorough investigation of its chemical space and potential for various applications.

Computational and Theoretical Investigations of 3 3 Bromo 3 Butenyl Benzoic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like 3-(3-bromo-3-butenyl)benzoic acid. DFT methods, such as B3LYP with various basis sets (e.g., 6-311+G(d,p)), are employed to optimize molecular geometries and compute a range of electronic properties. mdpi.com

These calculations can determine key quantum descriptors that shed light on the molecule's reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a large gap suggests low reactivity and high stability, while a small gap indicates higher reactivity. mdpi.com For example, in a study of a related amide derivative, a high HOMO-LUMO gap of 5.54 eV pointed to low chemical reactivity. mdpi.com

Other important descriptors include ionization potential, electron affinity, chemical potential (μ), electronegativity (χ), and chemical hardness (η). mdpi.com A negative chemical potential is associated with good chemical stability. mdpi.com The electrophilicity index (ω), calculated as ω = μ²/2η, provides a measure of a molecule's ability to accept electrons. mdpi.com These parameters help in characterizing the molecule as an electrophile or a nucleophile. nih.gov

Molecular Electrostatic Potential (MEP) mapping is another valuable output of DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. mdpi.com This information is crucial for predicting how the molecule will interact with other reagents. mdpi.com

Elucidation of Reaction Mechanisms and Transition States

Theoretical calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying and characterizing the structures of reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics.

For reactions involving molecules with multiple reactive sites, such as this compound, computational studies can help predict the most likely reaction pathways. For example, in the hydroarylation of related alkynes, a proposed mechanism involved the coordination of a Lewis acid (like AlBr₃) to create a highly electrophilic species, which then reacts with an arene. beilstein-journals.org The stereochemistry of the product was explained by the steric hindrance of the bulky catalyst, favoring an anti-addition pathway. beilstein-journals.org

Prediction of Regio- and Stereoselectivity

DFT calculations can be used to rationalize and predict the regio- and stereoselectivity of chemical reactions. nih.govnih.gov By comparing the energies of different possible transition states leading to various regio- or stereoisomers, chemists can predict which product will be favored.

Fukui and Parr functions, derived from DFT calculations, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov This helps in rationalizing the regioselectivity of reactions. nih.gov For instance, in reactions of 3-arylpropynenitriles with arenes, the regioselective hydroarylation of the carbon-carbon triple bond was observed, leading predominantly to one isomer. beilstein-journals.org The stereoselective outcome was attributed to the reaction proceeding through a specific transition state that minimizes steric interactions. beilstein-journals.org

Conformational Analysis of the Flexible Butenyl Side Chain

The butenyl side chain of this compound is flexible, meaning it can adopt various spatial arrangements or conformations due to rotation around its single bonds. Understanding these conformations is crucial as they can significantly influence the molecule's physical and chemical properties, as well as its biological activity if it were to interact with a biological target.

Conformational analysis of flexible chains, like the butenyl group, can be performed using computational methods. For a simple analogue like butane, there are distinct staggered (anti and gauche) and eclipsed conformations, each with a specific energy level. youtube.com The anti-conformation is typically the most stable due to minimized steric hindrance between the terminal methyl groups. youtube.com The energy differences between these conformers and the energy barriers for rotation determine the conformational landscape of the molecule. youtube.com

For the butenyl side chain in this compound, the presence of the double bond and the bromine atom introduces additional complexity. The rotation around the C-C single bonds will be influenced by steric interactions between the bulky bromine atom, the vinyl group, and the benzoic acid ring. Computational methods can be used to calculate the potential energy surface as a function of the dihedral angles of the side chain, identifying the most stable low-energy conformations.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide information on static molecular properties and reaction pathways, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms change. nih.govyoutube.com

For a molecule with a flexible side chain like this compound, MD simulations can be used to study:

Conformational Dynamics: How the butenyl side chain explores different conformations in solution or other environments. This can reveal the preferred conformations and the timescales of transitions between them. rsc.org

Solvation: How the molecule interacts with solvent molecules and how this affects its conformation and dynamics.

Interactions with other molecules: If the molecule is part of a larger system, such as a polymer or a complex with another molecule, MD simulations can be used to study the intermolecular interactions and how they influence the behavior of the system. acs.orgyoutube.com

MD simulations can be performed using classical force fields, which are sets of parameters that describe the potential energy of the system. For more accurate simulations, especially when bond breaking and formation are involved, quantum mechanics/molecular mechanics (QM/MM) methods can be used, where a small, reactive part of the system is treated with quantum mechanics and the rest with a classical force field.

Quantitative Structure-Reactivity Relationships (QSAR) in Related Systems

In QSAR studies of related benzoic acid derivatives, various molecular descriptors have been found to be important for their activity. nih.govdergipark.org.tr These descriptors can be:

Topological: Such as molecular connectivity indices and Balaban topological index, which describe the branching and shape of the molecule. nih.govthieme-connect.com

Electronic: Like hydrophobicity, molar refractivity, and the presence of specific functional groups (e.g., hydroxyl groups), which influence how the molecule interacts with its environment. nih.gov

3D descriptors: Which describe the three-dimensional properties of the molecule. dergipark.org.tr

By developing a QSAR model for a series of related compounds, it is possible to predict the reactivity of new, unsynthesized molecules. dergipark.org.tr For example, a QSAR study on benzoylaminobenzoic acid derivatives revealed that hydrophobicity, aromaticity, and the presence of a hydroxyl group were conducive to their inhibitory activity. nih.gov Such models can guide the design of new compounds with desired reactivity profiles.

Advanced Applications in Organic Synthesis

3-(3-Bromo-3-butenyl)benzoic Acid as a Versatile Synthetic Building Block

This compound is a multifunctional building block, offering several reactive sites for chemical transformations. The vinyl bromide moiety is a key functional group that can participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. wikipedia.org The carboxylic acid group, on the other hand, can be readily converted into other functional groups such as esters, amides, or acid chlorides, further expanding its synthetic potential.

The presence of both a nucleophilic (the carboxylate) and an electrophilic (the vinyl bromide) center, along with the aromatic ring which can also be functionalized, makes this compound a valuable starting material for the synthesis of a diverse range of more complex molecules. Its utility is underscored by its commercial availability from various suppliers, indicating its role as a ready-to-use component in synthetic campaigns. acs.orgwikipedia.orgtaylorandfrancis.com

Table 1: Key Reactive Sites of this compound and Their Potential Transformations

| Reactive Site | Potential Transformations | Reagents/Conditions |

| Vinyl Bromide | Suzuki Coupling | Organoboron reagents, Pd catalyst, Base |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, Base | |

| Heck Reaction | Alkenes, Pd catalyst, Base | |

| Stille Coupling | Organostannanes, Pd catalyst | |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | |

| Carbonylation | Carbon monoxide, Pd catalyst | |

| Carboxylic Acid | Esterification | Alcohols, Acid catalyst |

| Amidation | Amines, Coupling agents (e.g., DCC, EDC) | |

| Acid Chloride Formation | Thionyl chloride, Oxalyl chloride | |

| Reduction | LiAlH₄, BH₃ | |

| Aromatic Ring | Electrophilic Aromatic Substitution | Nitrating agents, Halogenating agents, etc. |

Utility in Annulation and Cycloaddition Reactions for Fused Ring Systems

The vinyl bromide functionality in this compound is a valuable handle for the construction of fused ring systems through annulation and cycloaddition reactions. One of the most powerful methods for this purpose is the intramolecular Heck reaction. wikipedia.orglibretexts.org By tethering a suitable alkene to another position on the molecule, an intramolecular palladium-catalyzed cyclization can be initiated from the vinyl bromide, leading to the formation of a new ring fused to the existing benzene (B151609) ring. The regioselectivity of such cyclizations is often predictable, providing a reliable route to complex polycyclic structures. princeton.edu

While specific examples utilizing this compound in this context are not extensively documented, the general principle is well-established for a wide range of bromoalkenyl arenes. rsc.org The reaction proceeds via oxidative addition of the vinyl bromide to a palladium(0) catalyst, followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to afford the cyclized product and regenerate the catalyst. libretexts.org This strategy has been successfully employed in the synthesis of various natural products and other complex organic molecules. wikipedia.org

Furthermore, the vinyl group that can be introduced via coupling reactions at the bromide position can participate in Diels-Alder and other cycloaddition reactions, providing access to a variety of carbocyclic and heterocyclic frameworks.

Table 2: Potential Annulation Strategies Involving this compound Derivatives

| Reaction Type | Conceptual Reaction Scheme | Resulting Structure |

| Intramolecular Heck Reaction | A tethered alkene on the aromatic ring or a substituent undergoes cyclization with the vinyl bromide. | Fused carbocyclic or heterocyclic ring system. |

| Diels-Alder Reaction | A diene is introduced via coupling to the vinyl bromide, followed by reaction with a dienophile. | Fused six-membered ring. |

Precursor in the Construction of Complex Molecular Architectures

The ability to undergo a variety of selective transformations makes this compound a valuable precursor for the construction of intricate molecular architectures. The vinyl bromide can serve as a linchpin for assembling larger structures through sequential cross-coupling reactions. For instance, a Suzuki-Miyaura coupling could be used to introduce a new aryl or alkyl group, followed by further functionalization of the newly introduced moiety or the carboxylic acid. organic-chemistry.orglibretexts.org

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and a vinyl halide, is another powerful tool that can be employed. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction would introduce an alkyne functionality into the molecule, which is itself a versatile group for further transformations such as click chemistry, hydration to form ketones, or further coupling reactions. The use of such sequential reactions allows for a modular and convergent approach to the synthesis of complex target molecules.

The synthesis of complex molecules often relies on cascade reactions, where a single synthetic operation triggers a series of bond-forming events. The functionalities present in derivatives of this compound could be designed to participate in such cascades, for example, a coupling reaction followed by an intramolecular cyclization. rsc.org

Development of Functional Molecules and Advanced Materials Precursors (excluding specific polymer types)

The structural motif of an aromatic carboxylic acid combined with a reactive vinyl halide suggests that this compound and its derivatives could serve as precursors for the development of a range of functional molecules and advanced materials. The aromatic core and the carboxylic acid group can impart desirable properties such as rigidity, and the ability to form hydrogen bonds or coordinate to metal centers.

Through palladium-catalyzed cyanation of the vinyl bromide, a nitrile group can be introduced. rsc.org This opens up avenues for the synthesis of molecules with interesting electronic and photophysical properties. The resulting vinyl cyanide moiety can be a key component in the design of molecular switches or nonlinear optical materials.

Furthermore, the introduction of various functional groups through cross-coupling reactions can be used to tune the electronic properties of the molecule. For example, coupling with electron-donating or electron-withdrawing groups can be used to create molecules with specific HOMO/LUMO energy levels, which is a key aspect in the design of organic semiconductors and other electronic materials. The synthesis of aryl ketones through palladium-catalyzed C-H activation and carbopalladation of nitriles is another potential application. capes.gov.br While direct applications of this compound in materials science are not yet reported, its potential as a versatile building block for such purposes is evident from the known chemistry of its constituent functional groups.

Supramolecular Interactions and Self Assembly of Benzoic Acid Derivatives with Flexible Side Chains

Analysis of Hydrogen Bonding Networks in Crystalline Architectures

The primary driving force for the self-assembly of benzoic acids in the crystalline state is the formation of hydrogen bonds. Typically, benzoic acid molecules form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxylic acid moieties, creating a characteristic R2(8) ring motif. nih.govresearchgate.net This dimerization is a highly prevalent and stable feature in the crystal structures of a wide array of substituted benzoic acids.

Beyond the primary acid-acid dimer, weaker intermolecular interactions, such as C-H···O or C-H···π interactions, may further stabilize the crystal lattice. nih.gov The aromatic rings and the butenyl chain provide potential sites for such interactions, leading to the formation of more extended one-, two-, or three-dimensional networks.

Influence of the Butenyl Chain on Crystal Packing and Intermolecular Interactions

The bromine atom on the butenyl chain can also influence the crystal packing through halogen bonding, a directional interaction between an electrophilic region on the halogen and a nucleophilic site on an adjacent molecule. While typically weaker than hydrogen bonds, halogen bonds can be a significant structure-directing force.

Formation of Supramolecular Assemblies in Solution and Solid State

In solution, the formation of supramolecular assemblies is highly dependent on the nature of the solvent. ucl.ac.uk In non-polar solvents, 3-(3-Bromo-3-butenyl)benzoic acid is expected to exist predominantly as the hydrogen-bonded dimer. mun.ca However, in polar, hydrogen-bond-accepting solvents, the solvent molecules can compete for the hydrogen-bonding sites of the carboxylic acid, leading to a disruption of the dimers and the prevalence of solvated monomers. ucl.ac.uk

In the solid state, as discussed previously, the primary supramolecular assembly is the hydrogen-bonded dimer. These dimers then arrange into higher-order structures. The specific arrangement will be a delicate balance of various weak interactions, including those involving the butenyl chain. The formation of these assemblies is a key aspect of crystallization and can be influenced by factors such as solvent choice and crystallization conditions. nih.gov

Co-crystallization Studies with Complementary Molecular Units

Co-crystallization, the process of forming a crystalline solid containing two or more different molecular components in a stoichiometric ratio, is a powerful strategy for tuning the properties of molecular solids. rsc.orgmdpi.com Benzoic acid and its derivatives are excellent candidates for co-crystal formation due to their ability to form robust hydrogen bonds with complementary functional groups. mdpi.com

This compound , with its carboxylic acid group, is a prime candidate for co-crystallization with molecules containing hydrogen bond acceptor sites, such as pyridines, amides, or other N-containing heterocycles. rsc.org The formation of a co-crystal versus a salt in these systems is often predicted by the ΔpKa rule, which considers the difference in the acidity constants of the co-formers. fishersci.pt

Analytical and Spectroscopic Characterization Techniques for Mechanistic Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of "3-(3-Bromo-3-butenyl)benzoic acid" in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the number and types of protons and carbons, more advanced techniques are required for a complete structural and dynamic picture.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity within the molecule. COSY spectra reveal proton-proton couplings, allowing for the mapping of adjacent protons, for instance, between the benzylic protons and the adjacent methylene (B1212753) group, as well as the coupling between the methylene and vinyl protons. HSQC correlates directly bonded proton and carbon atoms, providing unambiguous assignment of the ¹³C signals.

Variable-temperature (VT) NMR studies can offer insights into the dynamic processes of "this compound," such as conformational changes or restricted bond rotations. By acquiring NMR spectra at different temperatures, it is possible to observe changes in peak shapes or chemical shifts that indicate dynamic equilibria.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.40 - 8.10 (m) | 128.0 - 135.0 |

| C=CH₂ (vinyl) | 5.40 - 5.60 (m) | 120.0 - 125.0 |

| CH₂ (allylic) | 2.80 - 3.00 (t) | 35.0 - 40.0 |

| CH₂ (benzylic) | 2.60 - 2.80 (t) | 30.0 - 35.0 |

| COOH | 10.0 - 12.0 (s) | 165.0 - 170.0 |

| C-Br (vinyl) | - | 130.0 - 135.0 |

| Aromatic C-COOH | - | 130.0 - 135.0 |

| Aromatic C-CH₂ | - | 140.0 - 145.0 |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the accurate mass determination of "this compound" and its reaction products. This technique provides the elemental composition of ions, which is crucial for confirming the identity of the compound and distinguishing it from isomers. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) serves as a clear signature in the mass spectrum.

In the context of reaction monitoring, HRMS can be coupled with liquid chromatography (LC-HRMS) to follow the consumption of "this compound" and the formation of intermediates and products over time. This allows for the construction of reaction profiles and provides evidence for proposed reaction mechanisms. For instance, in a palladium-catalyzed cyclization reaction, LC-HRMS can be used to detect the formation of the cyclized product and any potential byproducts.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Transformations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in "this compound" and tracking their transformations during a chemical reaction.

Infrared spectroscopy is particularly sensitive to polar functional groups. The carboxylic acid group exhibits a strong, broad O-H stretching band around 2500-3300 cm⁻¹ and a sharp C=O stretching band around 1700 cm⁻¹. The C=C double bond of the butenyl group shows a stretching vibration in the 1640-1680 cm⁻¹ region. Changes in these bands, such as the disappearance of the C=C stretch and the appearance of new bands, can indicate that the butenyl group has reacted.

Raman spectroscopy, being more sensitive to non-polar bonds, provides complementary information. The C=C and C-Br stretching vibrations are often more prominent in the Raman spectrum. This makes Raman spectroscopy a valuable tool for monitoring reactions involving these specific functional groups.

Table 2: Key Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1680-1710 |

| Alkene | C=C Stretch | 1640-1680 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Alkyl | C-H Stretch | 2850-2960 |

| Bromoalkene | C-Br Stretch | 500-600 |

X-ray Crystallography for Precise Solid-State Structural Determination and Intermolecular Interactions

Furthermore, X-ray crystallography reveals crucial details about intermolecular interactions, such as hydrogen bonding and π-π stacking. For "this compound," the carboxylic acid groups are likely to form hydrogen-bonded dimers in the solid state. The analysis of these non-covalent interactions is vital for understanding the compound's physical properties and its behavior in the solid phase.

In-situ Spectroscopic Methods for Real-time Reaction Monitoring and Kinetic Studies

In-situ spectroscopic techniques are indispensable for gaining a deep understanding of the reaction dynamics of "this compound." By monitoring the reaction as it happens, these methods provide real-time data on the concentrations of reactants, intermediates, and products, which is essential for detailed kinetic analysis.

Techniques such as in-situ FTIR or Raman spectroscopy, often utilizing fiber-optic probes, can be directly immersed in the reaction mixture. This allows for the continuous acquisition of spectra throughout the course of the reaction. The data obtained can be used to determine reaction rates, reaction orders, and activation energies, providing a comprehensive picture of the reaction mechanism. For example, in a cyclization reaction, the decay of the vibrational bands associated with the butenyl group and the concurrent growth of bands corresponding to the new cyclic structure can be precisely monitored.

Future Research Directions and Emerging Opportunities

Integration into Automated and High-Throughput Synthesis Platforms

The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science necessitates the integration of versatile building blocks like 3-(3-bromo-3-butenyl)benzoic acid into automated and high-throughput synthesis platforms. researchgate.net These systems, often employing robotics and microfluidics, allow for the rapid execution of numerous reactions in parallel, significantly accelerating the discovery process. nih.govresearchgate.net

The development of robust and reliable reaction protocols for this compound that are compatible with automated liquid handling systems is a key area for future research. nih.gov This includes optimizing reaction conditions, such as solvent, temperature, and catalyst loading, to ensure high yields and purities across a range of substrates. The ability to perform reactions on a nano- or micro-scale minimizes waste and allows for the efficient use of valuable starting materials. nih.gov

The data generated from high-throughput screening can be used to build predictive models for reaction outcomes, further streamlining the optimization process. researchgate.net This data-driven approach, combined with automated synthesis, will enable the rapid generation of diverse molecular libraries based on the this compound scaffold for biological and materials screening.

Exploration of Stereoselective Synthetic Pathways

The butenyl side chain of this compound presents an opportunity for the introduction of chirality, a critical feature for many biologically active molecules. Future research will undoubtedly focus on the development of stereoselective synthetic pathways to access enantiomerically pure or enriched derivatives.

This could involve the use of chiral catalysts for asymmetric transformations of the double bond, such as asymmetric hydrogenation or dihydroxylation. Another approach would be to employ chiral auxiliaries to direct the stereochemical outcome of reactions. For example, the diastereoselective synthesis of terminal bromo-substituted propargylamines has been achieved through the addition of lithium bromoacetylide to chiral N-tert-butanesulfinyl aldimines, demonstrating a viable strategy for controlling stereochemistry in similar systems. nih.gov

Furthermore, stereoselective cycloaddition reactions could be explored to construct complex chiral scaffolds from derivatives of this compound. chemistryviews.org The ability to control the three-dimensional arrangement of atoms is paramount for designing molecules with specific biological activities or material properties.

Advanced Mechanistic Investigations Utilizing Isotopic Labeling and Kinetic Studies